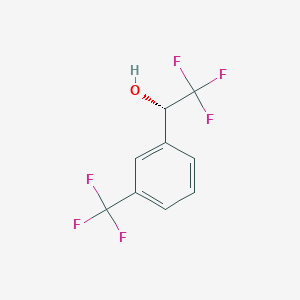
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. The compound is known for its high lipophilicity, thermal stability, and resistance to metabolic degradation, which are advantageous in pharmaceutical and agrochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding secondary alcohol.
Fluorination: The secondary alcohol is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the trifluoromethyl group at the alpha position.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated chromatographic systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild conditions (room temperature).
Reduction: LiAlH4, anhydrous conditions, low temperature.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl chloride or bromide.
Applications De Recherche Scientifique
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is largely dependent on its application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator due to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol: A positional isomer with different physicochemical properties.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The oxidized form of the compound with distinct reactivity.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of multiple trifluoromethyl groups, which impart high lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H6F6O |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1 |
Clé InChI |
BSMNENKVFMPEGA-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



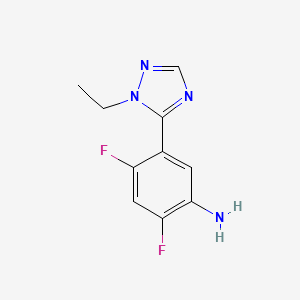

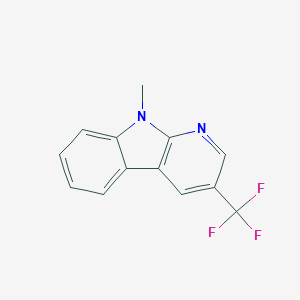

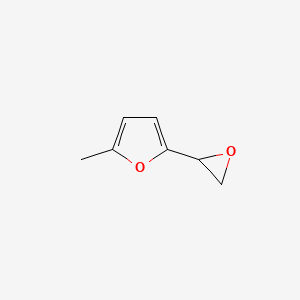
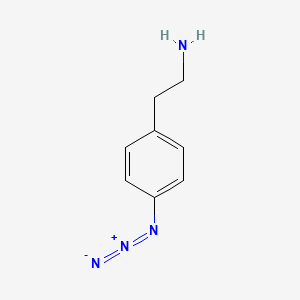
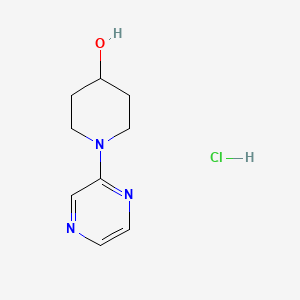


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
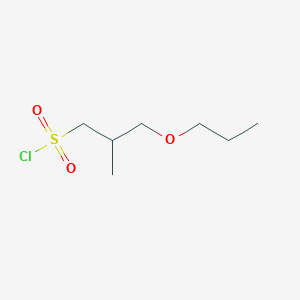

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
